4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” belongs to a class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms in the ring. They are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a triazole ring attached to a phenyl ring through a sulfur atom. The phenyl ring would have a difluoromethoxy group attached to it .Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-acylation reactions, and can be oxidized. The specific reactions that “this compound” would undergo would depend on the reaction conditions and the other compounds present .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific data for “this compound” is not available, we can infer that it would have properties typical of organic compounds. It would likely be a solid at room temperature, and its solubility in water would depend on the specific functional groups present in the molecule .Scientific Research Applications
Antimicrobial Activity
- A series of fused 1,2,4-triazoles with diphenylsulfone moiety were prepared using a compound structurally related to 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol. These compounds showed promising antimicrobial activities, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Almajan et al., 2010).
Electrochemical Behavior
- An electrochemical study on similar triazoles in aqueous-alcoholic media revealed their redox behavior, which is essential for understanding the electrochemical properties of such compounds. This research is vital for developing new materials with specific electrochemical characteristics (Fotouhi et al., 2002).
Structural and Synthetic Studies
- The synthesis and characterization of triazole derivatives, including compounds similar to this compound, have been extensively studied. These investigations provide insights into the chemical properties and potential applications of these compounds in various fields, such as material science and pharmaceutical research (Singh et al., 2013).
Biological Activities
- Research into the chemistry of 1,2,4-triazoles indicates a broad spectrum of biological activities, such as antiviral, anti-inflammatory, anti-tubercular, and antimicrobial properties. This highlights the potential of these compounds in the development of new therapeutic agents (Aksyonova-Seliuk et al., 2018).
Pharmaceutical Research
- Various triazole derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies contribute to the search for new drugs with potential applications in treating infectious diseases (Dave et al., 2007).
Mechanism of Action
Target of Action
The primary target of the compound 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol is the enzyme β-secretase (BACE) . BACE is a key enzyme involved in the production of β-amyloid peptides, which accumulate in the brains of individuals with Alzheimer’s disease .
Mode of Action
The compound acts as an inhibitor of BACE . By binding to the active site of the enzyme, it prevents the cleavage of amyloid precursor protein (APP) into β-amyloid peptides . This inhibition disrupts the production of β-amyloid peptides, thereby reducing their accumulation in the brain .
Biochemical Pathways
The inhibition of BACE affects the amyloidogenic pathway . Normally, APP is cleaved by BACE to produce β-amyloid peptides. These peptides can aggregate to form plaques in the brain, a hallmark of Alzheimer’s disease . By inhibiting BACE, the compound reduces the production of β-amyloid peptides, thereby potentially slowing the progression of Alzheimer’s disease .
Result of Action
The molecular effect of the compound’s action is the reduction in β-amyloid peptide production . On a cellular level, this could potentially lead to a decrease in the formation of β-amyloid plaques in the brain . Clinically, this may result in a slowing of the cognitive decline observed in Alzheimer’s disease .
Future Directions
The study of triazole derivatives is a very active area of research, due to their wide range of biological activities. Future research on “4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol” and similar compounds could involve exploring their potential uses in medicine, such as their potential antimicrobial, anti-inflammatory, and anticancer properties .
properties
IUPAC Name |
4-amino-3-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N4OS/c10-8(11)16-6-3-1-5(2-4-6)7-13-14-9(17)15(7)12/h1-4,8H,12H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTJNXUVTIRIGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2N)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
735322-54-0 |
Source
|
Record name | 4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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